molecular formula C27H24N4O2 B11199258 2-(4-ethylphenyl)-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide

2-(4-ethylphenyl)-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide

Cat. No.: B11199258
M. Wt: 436.5 g/mol
InChI Key: LFODWXOXRAPGGZ-UHFFFAOYSA-N
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Description

2-(4-ethylphenyl)-3-oxo-N-(2-phenylethyl)-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a complex organic compound belonging to the class of quinoline derivatives. Quinoline derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenyl)-3-oxo-N-(2-phenylethyl)-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide typically involves multiple steps. One common method involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenyl)-3-oxo-N-(2-phenylethyl)-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives .

Scientific Research Applications

2-(4-ethylphenyl)-3-oxo-N-(2-phenylethyl)-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)-3-oxo-N-(2-phenylethyl)-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar pharmacological properties.

    Pyrazole: Another heterocyclic compound with diverse biological activities.

    Phenylhydrazine derivatives: Compounds with similar synthetic routes and applications.

Uniqueness

2-(4-ethylphenyl)-3-oxo-N-(2-phenylethyl)-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings.

Properties

Molecular Formula

C27H24N4O2

Molecular Weight

436.5 g/mol

IUPAC Name

2-(4-ethylphenyl)-3-oxo-N-(2-phenylethyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C27H24N4O2/c1-2-18-8-11-21(12-9-18)31-27(33)23-17-29-24-13-10-20(16-22(24)25(23)30-31)26(32)28-15-14-19-6-4-3-5-7-19/h3-13,16-17,30H,2,14-15H2,1H3,(H,28,32)

InChI Key

LFODWXOXRAPGGZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCCC5=CC=CC=C5

Origin of Product

United States

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